molecular formula C16H21NO3 B2989542 Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate CAS No. 2490314-18-4

Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate

Cat. No. B2989542
CAS RN: 2490314-18-4
M. Wt: 275.348
InChI Key: AXLWDZWLLACINH-CABCVRRESA-N
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Description

This compound is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and in this case, it’s substituted with a benzyl group and an oxolane group . The benzyl group is a common protecting group in organic synthesis, often used to protect amines . The oxolane group, also known as tetrahydrofuran, is a common solvent and also used as a protecting group for alcohols .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyl group attached to one of the carbons in the ring, and an oxolane group attached to another carbon .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations . The specific reactions this compound can undergo would depend on the reaction conditions and the other reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the rigidity of the rings, and the overall size and shape of the molecule .

Scientific Research Applications

Hydrogen-bonded Co-crystal Structure

The application of Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate in scientific research includes its role in the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. This example demonstrates the use of non-centrosymmetric co-crystallization to grow a crystal containing a typically centrosymmetric component in a chiral space group. The structure showcases chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network along a specific axis (Chesna et al., 2017).

Direct Arylation via Palladium Catalysis

Another research application involves the direct arylation of 9-(pyridin-2-yl)-9H-carbazoles using palladium catalysis. This process demonstrates the synthesis of ortho-arylated compounds via C–H bond activation, showcasing the reaction's functional group tolerance and the role of p-benzoquinone in the catalytic process. The key intermediate of this reaction, a palladacycle, was isolated and its structure confirmed by X-ray crystallography, providing valuable insights into the reaction mechanism (Chu et al., 2013).

Cholinesterase Inhibitors

Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, closely related to Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate, have been studied for their ability to inhibit cholinesterases, which is critical for developing treatments for diseases like Alzheimer's. The compounds showed moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain derivatives showing comparable activity to existing medications. This research highlights the potential of such compounds in medical applications, particularly in neurodegenerative disease treatment (Pizova et al., 2017).

Synthesis of N-heterocyclic Carbene-Pd Complexes

The synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes and their application in catalyzing the arylation of (benzo)oxazoles with aryl bromides is another significant application. This research demonstrates the efficiency of these complexes in catalysis, providing a valuable tool for organic synthesis and contributing to the understanding of metal-catalyzed arylation processes (Chen & Yang, 2018).

Safety And Hazards

As with any chemical, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with care and to follow all safety guidelines .

Future Directions

The study of pyrrolidine derivatives is a rich field with many potential applications, particularly in medicinal chemistry . Future research could explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

properties

IUPAC Name

benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(20-12-13-6-2-1-3-7-13)17-10-4-8-14(17)15-9-5-11-19-15/h1-3,6-7,14-15H,4-5,8-12H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLWDZWLLACINH-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@@H]3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate

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